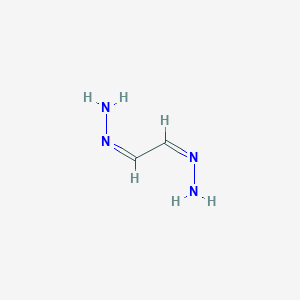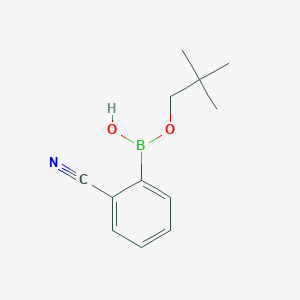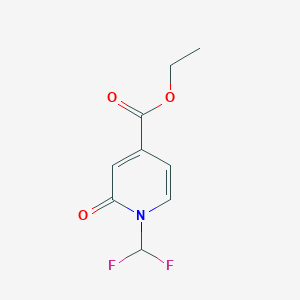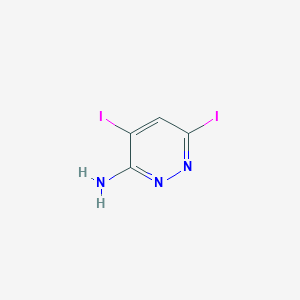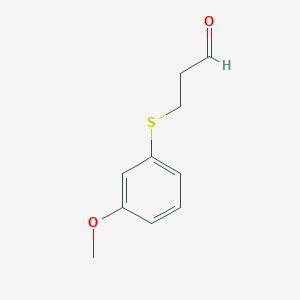![molecular formula C9H8ClNS B13650414 4-(Chloromethyl)-2-methylbenzo[d]thiazole](/img/structure/B13650414.png)
4-(Chloromethyl)-2-methylbenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-methylbenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its wide range of biological and chemical properties. Thiazole derivatives are found in various natural products and have significant applications in medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methylbenzo[d]thiazole typically involves the reaction of 2-methylbenzo[d]thiazole with chloromethylating agents. One common method is the reaction of 2-methylbenzo[d]thiazole with formaldehyde and hydrochloric acid, which produces the chloromethyl derivative under acidic conditions . Another method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-methylbenzo[d]thiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive and can be substituted by various nucleophiles, such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Major Products Formed
Nucleophilic Substitution: Products include various substituted thiazoles, depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones are the primary products.
Reduction: Thiazolidine derivatives are formed.
Applications De Recherche Scientifique
4-(Chloromethyl)-2-methylbenzo[d]thiazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-2-methylbenzo[d]thiazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The compound’s ability to undergo nucleophilic substitution makes it a versatile agent in modifying biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzo[d]thiazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Methyl-2-phenylthiazole: Contains a phenyl group instead of a chloromethyl group, altering its chemical reactivity and biological activity.
2-(Chloromethyl)thiazole: Similar structure but lacks the benzene ring, affecting its overall stability and reactivity.
Uniqueness
4-(Chloromethyl)-2-methylbenzo[d]thiazole is unique due to its combination of a chloromethyl group and a thiazole ring fused with a benzene ring. This structure provides a balance of reactivity and stability, making it suitable for various applications in chemistry, biology, and industry .
Propriétés
Formule moléculaire |
C9H8ClNS |
|---|---|
Poids moléculaire |
197.69 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5H2,1H3 |
Clé InChI |
GYRGVVRRSWUZNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC=C2S1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphinic acid](/img/structure/B13650339.png)
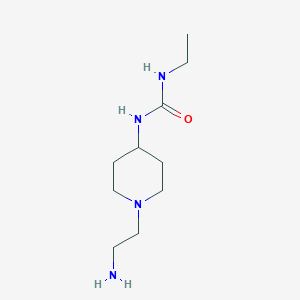
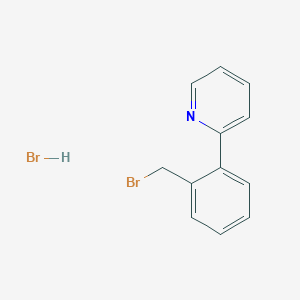

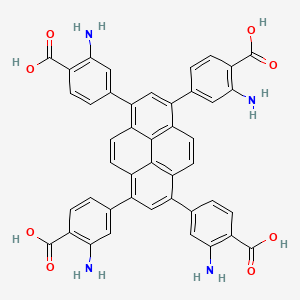

![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-{2-[2-(2-iodoacetamido)ethoxy]ethoxy}ethyl)pentanamide](/img/structure/B13650374.png)
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13650376.png)
